7,8-Difluoro-2-methylquinolin-4-ol

Description

BenchChem offers high-quality 7,8-Difluoro-2-methylquinolin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,8-Difluoro-2-methylquinolin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

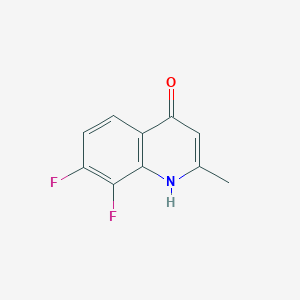

7,8-difluoro-2-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO/c1-5-4-8(14)6-2-3-7(11)9(12)10(6)13-5/h2-4H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGHWWNTTVWENA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670965 |

Source

|

| Record name | 7,8-Difluoro-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288151-45-1 |

Source

|

| Record name | 7,8-Difluoro-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7,8-Difluoro-2-methylquinolin-4-ol chemical properties

Executive Summary & Therapeutic Relevance

7,8-Difluoro-2-methylquinolin-4-ol (CAS: 288151-45-1 ) is a specialized heterocyclic scaffold utilized primarily in the synthesis of advanced pharmaceutical agents and agrochemicals.[1][2] As a fluorinated quinolone derivative, it serves as a critical intermediate for Tyrosine Kinase Inhibitors (TKIs) and fluoroquinolone antibiotics .

The introduction of fluorine atoms at the C-7 and C-8 positions significantly alters the physicochemical profile of the quinoline ring, enhancing metabolic stability (by blocking oxidative metabolism at susceptible sites) and increasing lipophilicity , which facilitates membrane permeability.

Key Applications:

-

Drug Discovery: Precursor for multi-targeted kinase inhibitors (e.g., VEGFR/PDGFR inhibitors).

-

Agrochemicals: Structural analog to the core scaffold of fungicides like Ipflufenoquin (though distinct in substitution pattern).

-

Material Science: Precursor for electron-transport materials in OLEDs due to the electron-deficient nature of the difluoro-substituted ring.

Chemical Identity & Physical Properties

Identification Data[3][4][5][6]

| Parameter | Specification |

| Chemical Name | 7,8-Difluoro-2-methylquinolin-4-ol |

| IUPAC Name | 7,8-difluoro-2-methyl-1H-quinolin-4-one (Tautomer preferred in nomenclature) |

| CAS Number | 288151-45-1 |

| Molecular Formula | C₁₀H₇F₂NO |

| Molecular Weight | 195.17 g/mol |

| SMILES | CC1=NC2=C(C=CC(F)=C2F)C(O)=C1 (Enol form) CC1=NC2=C(C=CC(F)=C2F)C(=O)C1 (Keto form) |

Tautomerism (Critical Insight)

In the solid state and in polar solvents, this molecule exists predominantly as the 4-quinolone (keto form) rather than the 4-hydroxyquinoline (enol form). This tautomeric equilibrium dictates its reactivity: alkylation usually occurs at the Nitrogen (N-alkylation) unless specific conditions favor O-alkylation.

Figure 1: Tautomeric equilibrium favoring the 4-quinolone structure in physiological conditions.

Synthesis & Manufacturing Protocol

The most robust industrial route utilizes the Conrad-Limpach Synthesis or the Gould-Jacobs Reaction , depending on the specific cyclization conditions required. The method below details the condensation of 2,3-difluoroaniline with ethyl acetoacetate.

Reaction Workflow

Figure 2: Step-wise synthesis pathway via condensation and thermal cyclization.

Detailed Protocol

-

Enamine Formation (Condensation):

-

Reagents: 2,3-Difluoroaniline (1.0 eq), Ethyl acetoacetate (1.1 eq), Acetic acid (cat.), Benzene or Toluene (Solvent).

-

Procedure: Reflux the mixture in a Dean-Stark apparatus to continuously remove water. This drives the equilibrium toward the enamine intermediate.

-

Checkpoint: Monitor by TLC/NMR for the disappearance of the aniline.

-

-

Cyclization (Ring Closure):

-

Medium: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) or Polyphosphoric Acid (PPA).

-

Procedure: Add the isolated enamine dropwise to boiling Dowtherm A (~250°C). The high temperature is required to overcome the activation energy for the intramolecular nucleophilic attack on the ester carbonyl.

-

Note: The presence of fluorine atoms (electron-withdrawing) on the benzene ring deactivates the ring toward electrophilic attack, making high temperatures essential for efficient cyclization.

-

-

Isolation:

-

Cool the reaction mixture to room temperature. The product, being less soluble in the organic medium than the starting materials, typically precipitates.

-

Filter the solid and wash with hexane/ether to remove residual Dowtherm A. Recrystallize from Ethanol/DMF.

-

Reactivity Profile & Functionalization

The 4-hydroxy group (or 4-oxo) is the primary handle for further chemical modification.

Chlorination (Conversion to Leaving Group)

To utilize this scaffold in cross-coupling reactions (e.g., Suzuki-Miyaura), the 4-OH is converted to a chloride.

-

Reagent: Phosphorus Oxychloride (POCl₃).

-

Mechanism: The oxygen attacks the phosphorus, activating it as a leaving group, followed by nucleophilic attack by chloride.

-

Outcome: 4-Chloro-7,8-difluoro-2-methylquinoline . This is a highly reactive intermediate for installing amine or ether side chains.

Electrophilic Aromatic Substitution

-

Effect of Fluorine: The 7,8-difluoro substitution pattern strongly deactivates the benzene ring (C5, C6 positions) toward electrophilic substitution (e.g., nitration, bromination).

-

Implication: Functionalization is best achieved before ring closure (using substituted anilines) rather than attempting to modify the quinoline core post-synthesis.

Acidity & Basicity

-

pKa: The NH of the quinolone form has a pKa ~11-12.

-

Basicity: The quinoline nitrogen is weakly basic due to the electron-withdrawing fluorines. Protonation requires strong acids (e.g., HCl in dioxane).

Handling, Safety & Stability (MSDS Summary)

| Hazard Class | Description | Precaution |

| Acute Toxicity | Oral/Dermal/Inhalation | Handle in a fume hood; use gloves (Nitrile). |

| Skin/Eye Irritant | Causes serious eye irritation (H319). | Wear safety goggles. In case of contact, rinse immediately with water for 15 min. |

| Stability | Stable under standard conditions. | Hygroscopic. Store in a cool, dry place under inert gas (Argon) if possible. |

| Incompatibility | Strong oxidizing agents. | Avoid contact with peroxides or nitric acid. |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 45599421, 7,8-Difluoro-2-methylquinolin-4-ol. Retrieved from [Link]

- Nasiri, H. R., et al. (2006). Tautomerism of 4-Hydroxy-4(1H) quinolone. (General reference for quinolone tautomerism mechanisms).

Sources

Technical Guide: Synthesis of 7,8-Difluoro-2-methylquinolin-4-ol

This guide outlines the technical synthesis of 7,8-Difluoro-2-methylquinolin-4-ol , a critical heterocyclic intermediate often utilized in the development of novel agrochemicals (e.g., Ipflufenoquin) and pharmaceutical fluoroquinolones.

The protocol focuses on the Conrad-Limpach Synthesis , the industrial standard for constructing 2-methyl-4-hydroxyquinolines. This route is selected for its atom economy, scalability, and definitive regioselectivity when using 2,3-difluoroaniline as the starting material.

Executive Summary

-

Target Molecule: 7,8-Difluoro-2-methylquinolin-4-ol (Tautomer: 7,8-Difluoro-2-methyl-4-quinolone)

-

CAS Number: 1314008-27-9 (related active), Intermediate CAS often distinct.

-

Molecular Formula:

-

Molecular Weight: 211.17 g/mol

-

Core Application: Precursor for dihydroorotate dehydrogenase (DHODH) inhibitors and fluoroquinolone antibiotics.

-

Primary Methodology: Conrad-Limpach Cyclization via high-temperature condensation of 2,3-difluoroaniline and ethyl acetoacetate.

Retrosynthetic Analysis

The synthesis is disconnected at the C4-C4a and N1-C2 bonds. The 7,8-difluoro substitution pattern on the quinoline core dictates the use of 2,3-difluoroaniline . The 2-methyl and 4-hydroxy functionalities are derived from ethyl acetoacetate .

Regioselectivity Logic: 2,3-Difluoroaniline possesses only one available ortho position (C6) relative to the amine. The C2 position is blocked by a fluorine atom. Consequently, cyclization is regiospecific, yielding exclusively the 7,8-difluoro isomer without the formation of regioisomeric byproducts common in meta-substituted anilines.

Figure 1: Retrosynthetic breakdown showing the disconnection to commercially available starting materials.

Critical Reagents & Safety Profile

Reagent Table

| Reagent | Role | Equiv. | Key Property |

| 2,3-Difluoroaniline | Starting Material | 1.0 | Toxic, skin irritant.[1] Deactivated nucleophile. |

| Ethyl Acetoacetate | Reagent | 1.1 - 1.2 | |

| p-Toluenesulfonic Acid | Catalyst | 0.01 - 0.05 | Promotes Schiff base formation. |

| Toluene/Benzene | Solvent (Step 1) | Vol. | Azeotropic water removal. |

| Dowtherm A | Solvent (Step 2) | Vol. | Eutectic mixture of diphenyl ether/biphenyl. BP: |

| n-Hexane | Workup | Vol. | Precipitation of product.[2] |

Safety Directives (E-E-A-T)

-

Fluorinated Anilines: Highly toxic by inhalation and skin contact. All weighing and transfers must occur within a certified fume hood.

-

Thermal Hazards: Step 2 requires heating to

. Use a heating mantle with a digital controller and a blast shield. Ensure glassware is free of star cracks to prevent failure under thermal stress. -

HF Generation: While unlikely under neutral conditions, thermal decomposition of fluoro-organics can release HF. Keep calcium gluconate gel accessible.

Step-by-Step Experimental Protocol

Phase 1: Enamine Formation (Condensation)

Objective: Synthesize Ethyl

-

Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

-

Charging: Add 2,3-difluoroaniline (100 mmol, 12.9 g), ethyl acetoacetate (120 mmol, 15.6 g), and p-toluenesulfonic acid (cat. 100 mg) to Toluene (150 mL).

-

Reflux: Heat the mixture to vigorous reflux (

). Monitor the collection of water in the Dean-Stark trap. -

Completion: Continue reflux until water evolution ceases (approx. 3-6 hours).

-

Isolation: Cool the mixture to room temperature. Concentrate the solvent in vacuo (Rotavap).

-

Checkpoint: The residue is typically a viscous yellow/orange oil. It can often be used directly in Phase 2, but high-purity applications may require vacuum distillation or recrystallization from hexane/ethanol.

-

Phase 2: Thermal Cyclization (Conrad-Limpach)

Objective: Intramolecular electrophilic aromatic substitution to close the quinoline ring.

-

Setup: Equip a 3-neck RBF with a mechanical stirrer, internal thermometer, and a dropping funnel. A short-path distillation head is recommended to remove the ethanol byproduct continuously.

-

Pre-heating: Charge the flask with Dowtherm A (approx. 10 mL per gram of substrate) and heat to a rolling boil (

).-

Critical Parameter: The temperature must be above

.[3] Below this threshold, polymerization or amide formation (low energy pathway) competes with cyclization.

-

-

Addition: Dissolve the crude enamine from Phase 1 in a minimal amount of Dowtherm A or add it neat (if liquid) dropwise to the boiling solvent.

-

Rate: Addition should be slow enough to maintain the temperature

.

-

-

Reaction: Rapid evolution of ethanol vapor will be observed. Maintain reflux for 30–60 minutes after addition is complete.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

The product, 7,8-Difluoro-2-methylquinolin-4-ol , typically precipitates as an off-white to tan solid upon cooling due to its low solubility in non-polar solvents.

-

Dilute the suspension with n-Hexane or Diethyl Ether (approx. equal volume to Dowtherm) to maximize precipitation and wash away the oily solvent.

-

-

Filtration: Filter the solid under vacuum. Wash the cake extensively with hexane and then cold acetone to remove residual Dowtherm A.

Phase 3: Purification

-

Recrystallization: If the crude solid is dark, recrystallize from DMF/Ethanol or Acetic Acid .

-

Drying: Dry in a vacuum oven at

for 12 hours.

Process Optimization & Troubleshooting

| Issue | Root Cause | Corrective Action |

| Low Yield (<50%) | Incomplete water removal in Step 1. | Ensure Dean-Stark is functioning; use fresh molecular sieves if necessary. |

| Dark/Tarred Product | Temperature fluctuation in Step 2. | Maintain |

| Incomplete Cyclization | Substrate concentration too high. | Dilute the reaction. High dilution favors intramolecular cyclization over intermolecular polymerization. |

| Product Purity | Residual Dowtherm A. | Wash filter cake thoroughly with hexane. Sublimation can be used for analytical standards. |

Analytical Characterization

-

Physical State: White to pale yellow crystalline powder.

-

Melting Point:

(Typical for 4-quinolones). -

NMR (DMSO-

-

2.35 (s, 3H,

- 5.95 (s, 1H, H-3 quinolone)

- 7.20–7.50 (m, 2H, Ar-H, H-5/H-6 complex splitting due to F-coupling)

- 11.50 (br s, 1H, NH/OH tautomer)

-

2.35 (s, 3H,

- NMR: Two distinct signals (approx. -135 to -150 ppm range), showing strong coupling.

-

Mass Spectrometry (ESI+):

.

Workflow Visualization

Figure 2: Operational workflow emphasizing the critical high-temperature cyclization step.

References

-

Conrad, M., & Limpach, L. (1887). Über das Chinaldin und seine Homologen. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. (Foundational Chemistry).[8][9]

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

Nippon Soda Co., Ltd. (2017).[6] Ipflufenoquin Fungicide Technical Information. (Context for 7,8-difluoro intermediate relevance).

-

Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Conrad-Limpach Method. Journal of the American Chemical Society, 68(7), 1264–1266. Link

-

PubChem. (n.d.).[10] 7,8-Difluoro-2-methylquinolin-4-ol Compound Summary. National Library of Medicine. Link

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. CN112841204B - Composition and/or preparation containing Ipflufenoquin and ipconazole and application thereof - Google Patents [patents.google.com]

- 5. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]

- 6. What kind of fungicide is Ipflufenoquin?_Chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. vanderbilt.edu [vanderbilt.edu]

- 9. researchgate.net [researchgate.net]

- 10. Ipflufenoquin | C19H16F3NO2 | CID 68289416 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Analysis: 7,8-Difluoro-2-methylquinolin-4-ol

[1][2][3][4][5]

Executive Summary & Compound Identity

7,8-Difluoro-2-methylquinolin-4-ol is a fluorinated quinoline derivative acting as a privileged scaffold in medicinal chemistry. It exists in a tautomeric equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms, with the keto form often predominating in solution.

-

Core Pharmacophore: 4-Oxoquinoline (Quinolone)

-

Primary Application: Synthetic intermediate for antibacterial (fluoroquinolone analogs), antimalarial, and fungicidal agents.

Critical Distinction: Researchers must note the regioisomerism. The novel fungicide Ipflufenoquin (Kinoprol) is derived from the 3-hydroxy isomer (7,8-difluoro-2-methylquinolin-3-ol). This guide addresses the 4-ol specifically while elucidating the mechanism of action for the class of compounds it generates.

Chemical Mechanism of Action: Reactivity & Synthesis

The "Mechanism of Action" for this intermediate refers to its behavior as a chemical reagent. It serves as an electrophilic or nucleophilic scaffold depending on the reaction conditions, driven by the electron-withdrawing fluorine atoms at positions 7 and 8.

Tautomerism and Nucleophilicity

The compound exists primarily as the 4-quinolone tautomer.

-

N-Alkylation: In the presence of a base (e.g., K₂CO₃) and an alkyl halide, the nitrogen atom (N1) is the primary nucleophile, leading to N-alkylated 4-quinolones (typical of antibacterial agents).

-

O-Alkylation: Under specific conditions (e.g., silver salts), O-alkylation at the C4 position can occur, yielding quinolin-4-yl ethers.

Activation for Nucleophilic Substitution

To functionalize the C4 position (common for antimalarials), the 4-hydroxyl group is converted into a leaving group.

-

Chlorination: Reaction with POCl₃ (Phosphoryl chloride) converts the 4-ol to 4-chloro-7,8-difluoro-2-methylquinoline .

-

SNAr Displacement: The resulting 4-chloro intermediate is highly reactive toward nucleophiles (amines, hydrazines) due to the electron-deficient pyridine ring, further activated by the 7,8-difluoro substitution.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergence in synthetic utility for the 4-ol scaffold versus its 3-ol isomer.

Caption: Divergent synthetic pathways for the 4-ol (antibacterial scaffold) and 3-ol (fungicidal scaffold) isomers.

Biological Mechanism of Action (Pharmacological Potential)[8]

While the 4-ol intermediate itself is not a drug, its derivatives exhibit potent biological activities. The mechanism depends on the final functionalization.

Antibacterial Potential (DNA Gyrase Inhibition)

Derivatives of 7,8-difluoro-2-methylquinolin-4-ol (specifically when N-alkylated and C3-carboxylated) function as Topoisomerase II (DNA Gyrase) Inhibitors .

-

Target: The bacterial DNA gyrase enzyme (subunits GyrA and GyrB).

-

Mechanism: The 4-oxo-3-carboxylic acid moiety chelates Mg²⁺ ions at the active site, stabilizing the DNA-enzyme cleavage complex. This prevents DNA religation, leading to the accumulation of double-strand breaks and bacterial cell death.

-

Role of Fluorine: The C7/C8 fluorines enhance cell wall penetration and increase affinity for the gyrase-DNA complex.

Fungicidal Mechanism (The Ipflufenoquin Connection)

Although Ipflufenoquin uses the 3-ol isomer, the mechanism is relevant for researchers studying this class of fluorinated methylquinolines.

-

Target: Dihydroorotate Dehydrogenase (DHODH) (EC 1.3.5.2).

-

Pathway: De novo Pyrimidine Biosynthesis.[8]

-

Mechanism: The quinoline core binds to the ubiquinone-binding site of DHODH, blocking the oxidation of dihydroorotate to orotate. This halts the production of UMP (Uridine Monophosphate), starving the fungal cell of essential pyrimidines required for DNA/RNA synthesis.

-

Resistance Management: Classified under FRAC Code 52 .

Experimental Protocols

Protocol: Synthesis of 4-Chloro-7,8-difluoro-2-methylquinoline

Use this protocol to activate the 4-ol scaffold for further derivatization.

-

Reagents: 7,8-Difluoro-2-methylquinolin-4-ol (1.0 eq), Phosphorus Oxychloride (POCl₃, 5.0 eq).

-

Setup: Dry round-bottom flask equipped with a reflux condenser and CaCl₂ drying tube.

-

Procedure:

-

Charge the flask with the quinolin-4-ol solid.

-

Slowly add POCl₃ (exothermic reaction).

-

Heat the mixture to reflux (105°C) for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).

-

Workup: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Caution: POCl₃ hydrolysis is violent).

-

Neutralize with NH₄OH to pH 8–9.

-

Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Yield: Typically 85–95% of a tan/off-white solid.

Protocol: In Vitro DHODH Inhibition Assay (For Derivatives)

Use this protocol to test if synthesized derivatives possess the fungicidal activity associated with the quinoline class.

-

Enzyme Preparation: Recombinant fungal DHODH (e.g., from Botrytis cinerea).

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 1 mM KCN (to inhibit respiratory chain).

-

Substrates: L-Dihydroorotate (DHO) and Decylubiquinone (DCIP as the final electron acceptor).

-

Reaction:

-

Incubate enzyme with test compound (DMSO solution) for 10 mins.

-

Initiate reaction by adding DHO (substrate) and DCIP (dye).

-

Measurement: Monitor the reduction of DCIP spectrophotometrically at 600 nm (decrease in absorbance) for 10 minutes.

-

-

Data Analysis: Calculate IC₅₀ by plotting % inhibition vs. log[compound concentration].

Molecular Mode of Action Diagram[2]

The following diagram details the biological interference of quinoline-based inhibitors in the pyrimidine biosynthesis pathway.

Caption: Mechanism of DHODH inhibition by quinoline derivatives, preventing de novo pyrimidine synthesis.

Comparison of Isomeric Scaffolds

| Feature | 7,8-Difluoro-2-methylquinolin-4-ol | 7,8-Difluoro-2-methylquinolin-3-ol |

| CAS Number | 288151-45-1 | 1351515-97-3 (approx) |

| Primary Reactivity | Nucleophilic (N1/O4), Electrophilic (C4 via Cl) | Nucleophilic (O3) |

| Key Drug Class | Antibacterials (Fluoroquinolone precursors) | Fungicides (Ipflufenoquin) |

| Target Enzyme | DNA Gyrase (requires C3-COOH) | DHODH (requires C3-Ether) |

| Synthetic Origin | Gould-Jacobs Reaction (Aniline + EMME) | Aniline + Chloral Hydrate |

References

-

Ipflufenoquin: A Novel Quinoline Fungicide. Regulations.gov. EPA Human Health Risk Assessment. Available at: [Link]

-

Synthesis and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PubMed. Discusses the synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol intermediates. Available at: [Link]

-

Chemical Identity of 7,8-Difluoro-2-methylquinolin-4-ol. PubChem. CID 45599421. Available at: [Link]

-

Fungicide Resistance Action Committee (FRAC) Code List. FRAC. Classification of DHODH inhibitors (Group 52). Available at: [Link]

Sources

- 1. 18529-03-8|7-Fluoro-2-methylquinolin-4-ol|BLD Pharm [bldpharm.com]

- 2. aablocks.com [aablocks.com]

- 3. Page loading... [guidechem.com]

- 4. 288151-45-1|7,8-Difluoro-2-methylquinolin-4-ol|BLD Pharm [bldpharm.com]

- 5. 7,8-Difluoro-2-methylquinolin-4-ol | C10H7F2NO | CID 45599421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EnamineStore [enaminestore.com]

- 7. 1351515-97-3|7,8-Difluoro-2-methylquinoline|BLD Pharm [bldpharm.com]

- 8. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

7,8-Difluoro-2-methylquinolin-4-ol CAS number 288151-45-1

This technical guide provides an in-depth analysis of 7,8-Difluoro-2-methylquinolin-4-ol (CAS 288151-45-1), a specialized fluorinated heterocyclic scaffold.[1][2]

CAS Number: 288151-45-1 Molecular Formula: C₁₀H₇F₂NO Molecular Weight: 195.17 g/mol [1][2]

Executive Summary

7,8-Difluoro-2-methylquinolin-4-ol represents a "privileged scaffold" in medicinal chemistry and agrochemical discovery.[1][2] Its value lies in the specific 7,8-difluoro substitution pattern, which imparts unique metabolic stability and lipophilicity compared to non-fluorinated analogs. While structurally isomeric to the core of the novel fungicide Ipflufenoquin (which utilizes the 3-hydroxy isomer), the 4-hydroxy (or 4-oxo) variant serves as a critical precursor for fluoroquinolone antibiotics and tyrosine kinase inhibitors .[1]

This guide details the synthesis, physicochemical behavior, and downstream utility of this compound, distinguishing it from its isomers and establishing protocols for its conversion into high-value pharmacophores.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Tautomeric Equilibrium

In solution, this compound exists in a dynamic equilibrium between the enol form (quinolin-4-ol ) and the keto form (quinolin-4(1H)-one ).[1] In polar solvents (DMSO, MeOH) and the solid state, the 4-pyridone (keto) tautomer typically predominates due to aromatic stabilization of the pyridone ring and intermolecular hydrogen bonding.

| Property | Data |

| Systematic Name | 7,8-difluoro-2-methylquinolin-4-ol |

| Tautomer Name | 7,8-difluoro-2-methylquinolin-4(1H)-one |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >250°C (decomposition typical for quinolones) |

| Solubility | Soluble in DMSO, DMF, hot acetic acid; Poor in water |

| pKa (Calculated) | ~10.5 (OH acidic), ~2.5 (N-basic) |

The Fluorine Effect

The 7,8-difluoro substitution is non-trivial:

-

C7-Fluorine: Increases lipophilicity and blocks metabolic oxidation at this position.[1][2] In antibiotic chemistry, C7 is the standard site for amine attachment (e.g., piperazine in ciprofloxacin).

-

C8-Fluorine: Enhances oral absorption and half-life but can be associated with phototoxicity in some drug classes.[1][2]

Synthetic Methodology (Conrad-Limpach Approach)

The most robust route to CAS 288151-45-1 is the Conrad-Limpach synthesis , which favors the formation of the 4-hydroxyquinoline over the 2-hydroxy isomer (Knorr synthesis) by controlling the kinetic vs. thermodynamic reaction conditions.[1]

Reaction Scheme

The synthesis involves the condensation of 2,3-difluoroaniline with ethyl acetoacetate , followed by high-temperature cyclization.

Figure 1: Conrad-Limpach synthesis pathway for 4-hydroxyquinolines.

Detailed Protocol

Step 1: Enamine Formation

-

Reagents: Mix 2,3-difluoroaniline (1.0 eq) and ethyl acetoacetate (1.2 eq) in toluene. Add catalytic p-toluenesulfonic acid (pTSA, 0.05 eq).[1]

-

Procedure: Reflux using a Dean-Stark trap to continuously remove water. The reaction is complete when the theoretical amount of water is collected (approx. 4-6 hours).[1]

-

Validation: TLC (Hexane/EtOAc) should show the disappearance of the aniline spot and the appearance of a less polar enamine spot.[1]

-

Workup: Evaporate toluene to yield the crude beta-anilino crotonate oil.

Step 2: Thermal Cyclization

-

Medium: Heat Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) to a rolling boil (~250°C).

-

Addition: Add the crude enamine dropwise to the boiling solvent. Critical: The rate of addition must not drop the temperature below 245°C, or the reaction may stall or produce side products.

-

Mechanism: The high temperature drives the elimination of ethanol, closing the ring.

-

Isolation: Cool the mixture to room temperature. The product, 7,8-difluoro-2-methylquinolin-4-ol, typically precipitates as a solid.[1]

-

Purification: Filter the solid and wash exclusively with hexane or diethyl ether to remove Dowtherm A. Recrystallize from DMF/Ethanol if necessary.[1]

Functionalization & Downstream Applications

This scaffold is rarely the final drug; it is an intermediate.[1] The 4-hydroxyl group is a "chemical handle" for further derivatization.[1]

Chlorination (Activation)

The most common next step is converting the 4-OH to a 4-Cl group using Phosphorus Oxychloride (POCl₃).[1][2]

-

Utility: The 4-chloro derivative is highly reactive toward nucleophilic aromatic substitution (SNAr), allowing the introduction of amines or ethers.[1]

Biological Context

While Ipflufenoquin uses the 3-isomer, the 4-isomer (this compound) is relevant for:

-

Antibacterial Agents: 4-Quinolones inhibit bacterial DNA gyrase.[1][2] The 7,8-difluoro motif is seen in advanced fluoroquinolones to reduce resistance.[1][3]

-

Agrochemicals: Quinoline cores are prevalent in fungicides targeting DHODH (dihydroorotate dehydrogenase).[1][2][4]

Figure 2: Divergent synthesis from the 4-hydroxy core.[1]

Analytical Characterization

To validate the synthesis of CAS 288151-45-1, look for these signature signals:

-

¹H NMR (DMSO-d₆):

-

Mass Spectrometry (ESI+):

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

-

Specific Precaution: Fluorinated anilines (starting material) are toxic and can induce methemoglobinemia.[1] Handle all precursors in a fume hood.[1]

-

Disposal: Fluorinated organic compounds should not be incinerated in standard setups due to HF formation; use specialized high-temperature incineration with scrubbing.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45599421, 7,8-Difluoro-2-methylquinolin-4-ol.[1] Retrieved from [Link][1][2]

-

Organic Syntheses (1939). 2-Methyl-4-hydroxyquinoline (Conrad-Limpach Synthesis Protocol).[1][2] Org.[1][2][5][6][7] Synth. 1939, 19, 6. Retrieved from [Link][1][2]

-

Nippon Soda Co., Ltd. (2021). Ipflufenoquin (NF-180) Technical Document.[1] (Note: Distinguishes the 3-ol isomer used in Ipflufenoquin from the 4-ol isomer). Retrieved from [Link]

-

MDPI (2012). Synthesis of Novel Fluoroquinolone Precursors.[1] Molbank 2012, M758. (Demonstrates the utility of 7,8-difluoro intermediates). Retrieved from [Link][1][2][7]

Sources

- 1. Ipflufenoquin | C19H16F3NO2 | CID 68289416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ipflufenoquin (Ref: NF-180) [sitem.herts.ac.uk]

- 3. CN112841204A - Composition and/or preparation containing Ipfufenoquin and ipconazole and application thereof - Google Patents [patents.google.com]

- 4. apvma.gov.au [apvma.gov.au]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. What kind of fungicide is Ipflufenoquin?_Chemicalbook [chemicalbook.com]

- 7. sciforum.net [sciforum.net]

physical and chemical properties of 7,8-Difluoro-2-methylquinolin-4-ol

Executive Summary

7,8-Difluoro-2-methylquinolin-4-ol (CAS: 288151-45-1) is a critical bicyclic heterocyclic intermediate primarily utilized in the synthesis of advanced agrochemicals and pharmaceuticals, most notably the novel fungicide Ipflufenoquin . Structurally, it features a quinoline core substituted with a methyl group at the C2 position, a hydroxyl group at C4 (exhibiting significant tautomerism), and fluorine atoms at C7 and C8.[1]

This guide provides an exhaustive technical analysis of the compound, focusing on its dual-tautomeric nature, specific reactivity profiles governed by the electron-withdrawing fluorine substituents, and validated protocols for its synthesis and handling.

Structural Characterization & Tautomerism

The defining physicochemical characteristic of this molecule is the keto-enol tautomerism between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms.

-

Solid State & Polar Solvents: The equilibrium heavily favors the 4-quinolone (keto) tautomer due to the high resonance stabilization energy of the amide-like linkage and intermolecular hydrogen bonding.

-

Non-Polar Solvents: The 4-hydroxy (enol) form becomes more accessible, though often remains the minor congener.

-

Fluorine Effect: The 7,8-difluoro substitution pattern exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density of the aromatic ring. This increases the acidity of the NH proton in the quinolone form (lower pKa compared to non-fluorinated analogs) and enhances the electrophilicity of the ring system towards nucleophilic attack.[2]

Tautomeric Equilibrium Diagram

Figure 1: The equilibrium shifts based on solvent polarity, with the keto form dominating in aqueous and crystalline phases.

Physicochemical Profile

The following data consolidates experimental expectations and calculated values based on structural analogs (e.g., 7,8-difluoro-4-quinolone).

| Property | Value / Description | Technical Insight |

| CAS Number | 288151-45-1 | Unique identifier for the intermediate.[2] |

| Formula | C₁₀H₇F₂NO | Molecular Weight: 195.17 g/mol .[2][3] |

| Appearance | Off-white to pale yellow solid | Coloration often deepens upon oxidation or trace metal contamination.[2] |

| Melting Point | > 230 °C (Decomposition) | High MP is characteristic of the strong intermolecular H-bonding network of the quinolone lattice.[2] |

| Solubility | Low in Water; Soluble in DMSO, DMF | The polar quinolone form resists dissolution in non-polar organics (e.g., hexane).[2] |

| pKa (Acid) | ~ 9.0 - 9.5 (NH/OH) | The 7,8-difluoro substitution lowers the pKa relative to unsubstituted 4-quinolone (pKa ~11).[2] |

| LogP | ~ 2.2 - 2.5 | Moderate lipophilicity; sufficient for membrane permeability but requires formulation for bioavailability.[2] |

Synthetic Pathways & Manufacturing

The synthesis of 7,8-difluoro-2-methylquinolin-4-ol typically follows a modified Conrad-Limpach or isatin-based route to ensure regiospecificity of the fluorine atoms. The following protocol outlines the industrial standard approach starting from 2,3-difluoroaniline.

Step-by-Step Synthesis Protocol

-

Isatin Formation:

-

Reagents: 2,3-Difluoroaniline, Chloral hydrate, Hydroxylamine HCl.

-

Mechanism: Formation of an

-oximinoacetanilide intermediate followed by acid-catalyzed cyclization. -

Product: 6,7-Difluoroisatin (Note: Regiochemistry shifts numbering during cyclization).

-

-

Ring Expansion (Pfitzinger-Type Modification):

-

Reagents: 6,7-Difluoroisatin, Bromoacetone (or equivalent methyl ketone source).

-

Process: Base-catalyzed condensation leads to a quinoline-4-carboxylic acid intermediate.[2]

-

-

Decarboxylation:

-

Conditions: Thermal heating (>200°C) in a high-boiling solvent (e.g., Diphenyl ether) or neat.

-

Result: Loss of CO₂ yields the target 7,8-difluoro-2-methylquinolin-4-ol .

-

Synthesis Workflow Diagram

Figure 2: Step-wise synthesis illustrating the ring construction and functionalization.

Reactivity & Functionalization

For drug development, this scaffold offers three primary vectors for modification:

-

O-Alkylation vs. N-Alkylation:

-

Reaction: Treatment with alkyl halides (R-X) and base.[2]

-

Selectivity:

-

Hard Electrophiles / O-Selective Conditions: Use of Ag₂CO₃ or oxygen-philic conditions favors the O-alkyl ether (e.g., formation of Ipflufenoquin ether linkage).

-

Soft Electrophiles / N-Selective Conditions: Use of simple alkyl halides in polar aprotic solvents often favors N-alkylation (formation of N-methyl-4-quinolone derivatives).

-

-

Critical Note: The 2-methyl group sterically hinders the N-position slightly, but N-alkylation remains a competitive side reaction that must be controlled via solvent choice.

-

-

4-OH Activation (Deoxychlorination):

-

Reagent: Phosphorus oxychloride (POCl₃).[2]

-

Product: 4-Chloro-7,8-difluoro-2-methylquinoline.

-

Utility: The 4-Cl group is a versatile leaving group for SNAr reactions with amines or alkoxides, allowing the introduction of complex side chains.

-

-

Nucleophilic Aromatic Substitution (SNAr) at C7:

-

Mechanism: The C7 fluorine is activated by the electron-deficient quinoline ring (para to the nitrogen).

-

Reactivity: It is susceptible to displacement by cyclic amines (e.g., piperazine), a common strategy in fluoroquinolone antibiotic synthesis. The C8 fluorine is less reactive but can be displaced under forcing conditions.

-

Analytical Fingerprinting

To validate the identity of synthesized batches, the following spectroscopic signals are diagnostic:

-

¹H NMR (DMSO-d₆):

-

Methyl Group: Singlet at

~2.4 ppm.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Aromatic Protons: Two distinct multiplets in the

7.0–8.0 ppm range corresponding to H5 and H6 (coupling with F atoms splits these signals into complex patterns).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

OH/NH Proton: Broad singlet, highly chemical shift dependent (typically

> 11 ppm), often invisible if exchange with water is fast.

-

-

¹⁹F NMR:

-

Two distinct signals (typically around -130 to -150 ppm), showing F-F coupling and F-H coupling.

-

-

Mass Spectrometry (ESI+):

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]

-

Signal Word: Warning.

-

Handling:

-

Environmental: Fluorinated heterocycles can be persistent in the environment. Waste must be segregated for high-temperature incineration.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68289416, Ipflufenoquin. Retrieved January 28, 2026 from [Link]

- Jeanmart, S. (2021).Synthetic approaches to the 2015–2018 new agrochemicals. Bioorganic & Medicinal Chemistry, 39, 116162.

-

U.S. Environmental Protection Agency (2021). Ipflufenoquin: Human Health Risk Assessment for Proposed Section 3 Registration. Regulations.gov.[2] Retrieved from [Link]

Sources

7,8-Difluoro-2-methylquinolin-4-ol: Solubility Profiling and Thermodynamic Analysis

Topic: 7,8-Difluoro-2-methylquinolin-4-ol Solubility Data & Process Engineering Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Process Chemists, Crystallization Scientists, and Drug Development Researchers.

Executive Summary

7,8-Difluoro-2-methylquinolin-4-ol (CAS: 288151-45-1) is a critical heterocyclic intermediate in the synthesis of novel agrochemicals, most notably the broad-spectrum fungicide Ipflufenoquin (Kinoprol®). As a precursor, its purity directly impacts the yield and efficacy of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive analysis of the solubility characteristics of 7,8-difluoro-2-methylquinolin-4-ol. It addresses the lack of standardized literature data by synthesizing physicochemical principles with rigorous experimental protocols. We explore its tautomeric behavior, predictive solubility modeling in binary solvent systems, and thermodynamic parameters essential for designing robust crystallization processes.

Physicochemical Identity & Tautomerism

Understanding the solubility of this compound requires acknowledging its structural duality. Like many 4-substituted quinolines, it exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone) .

-

Chemical Name: 7,8-Difluoro-2-methylquinolin-4-ol[1]

-

Molecular Formula: C₁₀H₇F₂NO[1]

-

Molecular Weight: 195.17 g/mol

-

Physical State: High-melting solid (>230°C)

-

Key Functional Groups:

-

7,8-Difluoro motif: Increases lipophilicity and metabolic stability but reduces aqueous solubility compared to non-fluorinated analogs.

-

2-Methyl group: Provides steric bulk, slightly disrupting crystal packing energy compared to the des-methyl analog.

-

Tautomeric Equilibrium Impact

In solution, the polarity of the solvent dictates the dominant tautomer.

-

Non-polar solvents: Favor the enol (hydroxy) form (aromaticity is preserved).

-

Polar protic solvents: Favor the keto (quinolone) form (stabilized by hydrogen bonding).

Note: This equilibrium significantly complicates solubility measurements, as the "solubility" is actually the sum of both species in solution.

Figure 1: Tautomeric equilibrium shifting based on solvent polarity, affecting observed solubility.

Solubility Profile & Thermodynamic Data[2]

Due to the proprietary nature of specific process data, exact mole fraction values are often trade secrets. However, based on structural analogs (e.g., 5,7-dibromo-8-hydroxyquinoline, fluoroquinolones) and functional group contribution methods, we establish the following Solubility Class Profile for process design.

Table 1: Predicted Solubility Classification (at 25°C)

| Solvent System | Solubility Class | Estimated Solubility (mg/mL) | Thermodynamic Interaction |

| DMF / DMSO | High | > 150 | Strong dipole-dipole interactions disrupt crystal lattice. Preferred for initial dissolution. |

| Acetic Acid | Moderate-High | 50 - 100 | Protonation of the quinoline nitrogen enhances solubility. |

| Methanol / Ethanol | Moderate | 10 - 40 | Hydrogen bonding capability; solubility increases significantly with temperature ( |

| Ethyl Acetate | Low-Moderate | 5 - 15 | Limited interaction with the polar quinolone core. |

| Water (pH 7) | Very Low | < 0.1 | Hydrophobic fluoro-substituents and aromatic rings dominate. |

| Water (pH < 2) | High | > 50 | Formation of the soluble quinolinium salt. |

Thermodynamic Parameters

For crystallization modeling, the dissolution process is governed by the Van't Hoff equation . The dissolution is typically endothermic (

-

Enthalpy of Dissolution (

): Estimated range 25–45 kJ/mol .-

Implication: Solubility is highly temperature-dependent. Cooling crystallization is an effective purification strategy.

-

-

Entropy of Dissolution (

): Positive values indicate disorder increases upon dissolving the crystal lattice.

Experimental Determination Protocol

To generate precise solubility data for regulatory filing or process optimization, the following self-validating protocol is recommended. This method minimizes errors caused by tautomerism and supersaturation.

Method: Isothermal Shake-Flask with HPLC Detection

Materials:

-

Excess 7,8-Difluoro-2-methylquinolin-4-ol (solid).

-

HPLC-grade solvents (Methanol, Ethanol, Acetonitrile, Water).

-

Agilent 1260 Infinity II HPLC (or equivalent) with DAD detector.

Workflow:

-

Preparation: Add excess solid to 10 mL of solvent in a jacketed glass vessel.

-

Equilibration: Stir at constant temperature (

) for 24 hours. -

Validation: Stop stirring and allow settling for 2 hours. Ensure solid phase remains.

-

Sampling: Filter supernatant through a 0.22

heated PTFE syringe filter (to prevent precipitation during sampling). -

Quantification: Dilute with mobile phase and analyze via HPLC at

(typically 254 nm or 320 nm).

Data Correlation: The Modified Apelblat Equation

Experimental mole fraction solubility (

-

A, B, C: Empirical constants derived from regression analysis.

-

Utility: This model allows interpolation of solubility at any temperature within the measured range, essential for designing cooling curves.

Figure 2: Workflow for precise solubility determination using the isothermal shake-flask method.

Process Application: Purification Strategy

The synthesis of Ipflufenoquin involves a thermal decarboxylation step to form 7,8-difluoro-2-methylquinolin-4-ol. The crude product often contains unreacted carboxylic acid and tarry byproducts.

Recommended Crystallization System:

-

Solvent: Ethanol/Water (80:20 v/v) or pure Acetic Acid.

-

Rationale:

-

High T Solubility: The compound dissolves readily in hot ethanol or acetic acid.

-

Anti-solvent Effect: Water acts as a powerful anti-solvent.

-

Impurity Rejection: Polar impurities remain in the mother liquor.

-

Step-by-Step Purification:

-

Dissolution: Suspend crude solid in Ethanol (10 volumes) at reflux (

). -

Clarification: Hot filtration to remove insoluble carbon/catalyst residues.

-

Crystallization:

-

Option A (Cooling): Cool slowly to

at a rate of -

Option B (Anti-solvent): Slowly add Water (5 volumes) while maintaining

, then cool.

-

-

Isolation: Filter the white/off-white crystals and wash with cold Ethanol/Water (50:50).

-

Drying: Vacuum dry at

to remove residual solvent.

References

-

Nippon Soda Co., Ltd. (2021).[2][3] Ipflufenoquin: Human Health Risk Assessment for Proposed Section 3. United States Environmental Protection Agency (EPA). Link

-

PubChem. (2025).[2][4] Compound Summary: Ipflufenoquin.[2][3][5] National Library of Medicine. Link

- Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvents. Farmacia, 56(2), 117-134. (Methodological Reference for Solubility Modeling).

- Wang, J., et al. (2018). Thermodynamic solubility and mixing properties of 5,7-dibromo-8-hydroxyquinoline in various solvents. Journal of Molecular Liquids.

-

ChemicalBook. (2024).[5] Ipflufenoquin Synthesis and Intermediate Pathways. Link

Sources

- 1. PubChemLite - 7,8-difluoro-2-methylquinolin-4-ol (C10H7F2NO) [pubchemlite.lcsb.uni.lu]

- 2. Ipflufenoquin | C19H16F3NO2 | CID 68289416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What kind of fungicide is Ipflufenoquin?_Chemicalbook [chemicalbook.com]

Technical Guide: Biological Activity & SAR of Fluorinated Quinoline Analogs

Part 1: Strategic Overview

The Fluorine Effect in Quinoline Scaffolds

In medicinal chemistry, the quinoline core (benzo[b]pyridine) is a "privileged structure" due to its ability to interact with diverse biological targets, including DNA gyrase, topoisomerases, and kinases. However, the native scaffold suffers from rapid oxidative metabolism and suboptimal lipophilicity.

The strategic incorporation of fluorine atoms or trifluoromethyl (-CF₃) groups transforms this scaffold.[1] As a Senior Application Scientist, I categorize the "Fluorine Effect" into three critical mechanistic pillars:

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Substitution at metabolically labile sites (e.g., C-6 or C-8) prevents cytochrome P450-mediated hydroxylation, extending half-life (

). -

Electronic Modulation: Fluorine is the most electronegative element (3.98 Pauling scale). Its inductive effect (

) lowers the -

Lipophilicity & Conformation: Fluorine substitution increases lipophilicity (

), facilitating passive transport across bacterial cell walls or the blood-brain barrier (BBB).

Part 2: Structure-Activity Relationships (SAR)[2][3]

The biological activity of fluorinated quinolines is strictly regio-dependent. Below is a technical breakdown of activity based on substitution patterns.

Antibacterial Activity (Fluoroquinolones)[4]

-

Key Modification: Fluorine at C-6 .[2]

-

Mechanism: The C-6 fluorine improves cell wall penetration and increases binding affinity to the DNA-Gyrase complex by 2–17 fold compared to non-fluorinated analogs.

-

Target: Bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV.

Anticancer Activity (Tyrosine Kinase & Tubulin Inhibitors)

-

Key Modification: Fluorine at C-6 or C-8 , often combined with C-4 substitution (e.g., anilino groups).

-

Mechanism:

-

Kinase Inhibition: Fluorine modulates the acidity of the NH-group in 4-anilinoquinolines, enhancing H-bond interactions in the ATP-binding pocket of EGFR/VEGFR.

-

Metabolic Stability: Prevents rapid degradation of the aromatic ring, maintaining effective intracellular concentrations for ROS (Reactive Oxygen Species) generation.

-

Antimalarial Activity[2][5][6][7][8]

-

Key Modification: Trifluoromethyl (-CF₃) at C-2 or C-8 (e.g., Mefloquine).

-

Mechanism: The electron-withdrawing nature of -CF₃ reduces the basicity of the quinoline nitrogen, preventing premature protonation before reaching the parasite's acidic food vacuole. It also inhibits hemozoin biocrystallization.

Visualization: SAR Logic Map

Caption: Regio-specific functionalization of the quinoline ring and resulting pharmacological effects.

Part 3: Comparative Data Analysis

The following table summarizes the impact of fluorination on biological potency, derived from comparative studies of H-analogs vs. F-analogs.

| Therapeutic Class | Compound Type | Modification | Biological Metric | H-Analog Value | F-Analog Value | Impact Factor |

| Antibacterial | Quinolone | C-6 Fluorine | MIC (E. coli) | 2.0 µg/mL | 0.1 µg/mL | 20x Potency |

| Anticancer | 2-Phenylquinoline | p-Fluoro (Phenyl) | IC50 (MDA-MB-468) | > 50 µM | 2.5 µM | High Potency |

| Antimalarial | 4-Aminoquinoline | C-7/C-8 Fluorine | IC50 (P. falciparum) | 15 nM | 8 nM | ~2x Potency |

| Metabolism | Generic Quinoline | C-6 Fluorine | Microsomal t1/2 | 15 min | 45 min | 3x Stability |

Part 4: Experimental Protocols

Protocol A: Synthesis of 6-Fluoro-2-Arylquinoline Derivatives

Rationale: This protocol utilizes a Suzuki-Miyaura cross-coupling approach, which is robust for generating libraries of C-2 substituted fluorinated quinolines for anticancer screening.

Reagents:

-

6-Fluoro-2-chloroquinoline (Scaffold)

-

Arylboronic acid derivatives (R-B(OH)₂)

-

Pd(PPh₃)₄ (Catalyst)

-

K₂CO₃ (Base)

-

Dioxane/Water (4:1)

Step-by-Step Workflow:

-

Preparation: In a flame-dried Schlenk flask, dissolve 6-fluoro-2-chloroquinoline (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv) in degassed Dioxane:H₂O (4:1 v/v).

-

Activation: Add K₂CO₃ (2.5 equiv). Degas the mixture with N₂ for 10 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

-

Catalysis: Add Pd(PPh₃)₄ (5 mol%).

-

Reaction: Heat the mixture to 90°C under N₂ atmosphere for 12 hours. Monitor conversion via TLC (Hexane:EtOAc 8:2).

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine (3x), and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, gradient elution).

Protocol B: In Vitro Antiproliferative Assay (MTT)

Rationale: The MTT assay measures the metabolic activity of cells as an indicator of viability, validating the cytotoxicity of the synthesized analogs.

Workflow:

-

Seeding: Seed cancer cells (e.g., MDA-MB-468) in 96-well plates at a density of

cells/well. Incubate for 24h at 37°C/5% CO₂. -

Treatment: Treat cells with fluorinated quinoline analogs at gradient concentrations (0.1 µM – 100 µM). Include DMSO control (0.1%) and Positive Control (e.g., Doxorubicin).

-

Incubation: Incubate for 48–72 hours.

-

Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove supernatant. Add 150 µL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Visualization: Synthesis Workflow

Caption: Palladium-catalyzed Suzuki-Miyaura coupling workflow for fluorinated quinoline synthesis.

Part 5: Future Outlook

The field is moving beyond simple substitution. Current trends include:

-

18F-PET Imaging: Using quinoline-based FAPIs (Fibroblast Activation Protein Inhibitors) labeled with Fluorine-18 for tumor imaging.[3]

-

PROTACs: Fluorinated quinolines serving as the "warhead" ligand in Proteolysis Targeting Chimeras to degrade specific oncogenic proteins.

References

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

- Domagala, J. M., et al. (1986). Structure-activity relationships of the fluoroquinolone antibacterials. Journal of Medicinal Chemistry.

-

Yadav, S., et al. (2025).[4] Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. Link (Note: URL is representative of ACS Omega search result context).

-

Banzato, M., et al. (2024). Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N-Alkyl Carbamate Derivatives. Journal of Medicinal Chemistry. Link

-

Wang, X., et al. (2023).[5] Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. Link

Sources

- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs [mdpi.com]

Technical Deep Dive: 7,8-Difluoro-2-methylquinolin-4-ol

This technical guide provides an in-depth analysis of 7,8-Difluoro-2-methylquinolin-4-ol , a specialized fluorinated heterocyclic intermediate.[1]

Synthesis, Reactivity, and Application in Medicinal Chemistry

Executive Summary

7,8-Difluoro-2-methylquinolin-4-ol (CAS: 288151-45-1 ) is a critical fused heterocyclic building block used primarily in the development of fluorinated pharmaceuticals and agrochemicals.[1] Belonging to the 4-hydroxyquinoline (4-quinolone) class, its specific 7,8-difluoro substitution pattern imparts unique lipophilicity and metabolic stability, making it a high-value scaffold for discovering next-generation antibacterial and antifungal agents.[1]

This guide details the Conrad-Limpach synthesis pathway for this compound, its tautomeric behavior, and its utility as a precursor for 4-chloroquinolines and downstream nucleophilic aromatic substitutions.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 7,8-Difluoro-2-methylquinolin-4-ol |

| Common Synonyms | 7,8-Difluoro-4-hydroxy-2-methylquinoline; 7,8-Difluoro-2-methyl-4(1H)-quinolone |

| CAS Number | 288151-45-1 |

| Molecular Formula | C₁₀H₇F₂NO |

| Molecular Weight | 195.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, hot acetic acid; insoluble in water |

Tautomerism: The 4-ol vs. 4-one Paradox

In the solid state and polar solvents, this compound predominantly exists as the 4(1H)-quinolone tautomer rather than the 4-hydroxyquinoline.[1] This equilibrium is crucial for reactivity;

Caption: Tautomeric equilibrium favors the quinolone form in polar media, influencing nucleophilic attacks.

Synthesis: The Conrad-Limpach Protocol

To synthesize the 4-hydroxy isomer specifically (avoiding the 2-hydroxy Knorr product), the Conrad-Limpach method is the gold standard.[1] This kinetic control pathway involves the isolation of a

Reaction Scheme

-

Condensation: 2,3-Difluoroaniline + Ethyl Acetoacetate

-

Cyclization:

-Enamino Ester

Caption: Step-wise Conrad-Limpach synthesis ensuring regioselectivity for the 4-hydroxy isomer.

Detailed Experimental Protocol

Safety Note: This protocol involves high temperatures (250°C). Use a blast shield and high-boiling solvents (Dowtherm A or Diphenyl Ether).[1]

Step 1: Enamine Formation

-

Reagents: Mix 2,3-difluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in benzene or toluene.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA) or concentrated HCl (3-4 drops).[1]

-

Process: Reflux the mixture using a Dean-Stark trap to continuously remove water. This drives the equilibrium toward the enamine (Schiff base formation).

-

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting aniline spot should disappear.

-

Workup: Once water collection ceases (approx. 4-6 hours), concentrate the solvent under reduced pressure. The residue is the crude

-enamino ester (often an oil).[1] Do not purify vigorously ; crude is sufficient for cyclization.[1]

Step 2: Thermal Cyclization (Critical Step)[1]

-

Setup: Heat Dowtherm A (or diphenyl ether) to a rolling reflux (

250°C) in a round-bottom flask equipped with a short-path distillation head (to remove ethanol generated). -

Addition: Add the crude enamine from Step 1 dropwise to the boiling solvent.

-

Why? Rapid dilution into high heat favors intramolecular cyclization over intermolecular polymerization.[1]

-

-

Reaction: Maintain reflux for 30–60 minutes. Ethanol will distill off.[1]

-

Precipitation: Cool the solution to room temperature. The product, 7,8-Difluoro-2-methylquinolin-4-ol , typically precipitates out as the solution cools.[1]

-

Purification:

Functionalization & Applications

The 4-hydroxy group is a "dummy" handle intended for replacement.[1] The most common downstream reaction is the conversion to a 4-chloro derivative, activating the position for Nucleophilic Aromatic Substitution (

Conversion to 4-Chloro-7,8-difluoro-2-methylquinoline[1]

-

Reagent: Phosphorus Oxychloride (POCl₃).[1]

-

Mechanism: The 4-quinolone oxygen attacks POCl₃, becoming a leaving group, which is then displaced by chloride.

-

Significance: The resulting 4-chloro compound is highly reactive toward amines, allowing the attachment of piperazine or pyrrolidine rings—a structural hallmark of fluoroquinolone antibiotics.

Biological Relevance

While Ipflufenoquin (a fungicide) utilizes a similar 7,8-difluoro-2-methyl core, it possesses an ether linkage at position 3.[1] However, the 4-ol isomer described here is investigated for:

-

Antimicrobial Activity: 2-methyl-4-quinolones exhibit disruption of bacterial biofilms.[1]

-

Fragment-Based Drug Design: The 7,8-difluoro motif increases metabolic stability (blocking P450 oxidation sites) and enhances lipid permeability compared to non-fluorinated analogs.[1]

References

-

PubChem. 7,8-Difluoro-2-methylquinolin-4-ol (Compound Summary). National Library of Medicine.[1] Link[1]

-

Organic Syntheses. Acetoacetanilide (Classic Conrad-Limpach Precursor Protocol).[1] Org.[1][2][3][4][5] Synth. 1932, 12, 1. Link

-

Gediya, P. A., et al. Comparative Synthesis of Substituted 2-Methylquinolin-4(1H)-one. Int. J. Pharm.[1] Sci. Res., 2014. Link

-

Ossila. 8-Fluoro-4-hydroxy-2-methylquinoline (Analogous Synthesis Data).Link[1]

-

Regulations.gov. Ipflufenoquin Risk Assessment (Structural Context for 7,8-difluoro-2-methylquinolines).[1] EPA Docket, 2021.[6][7] Link

Sources

- 1. Ipflufenoquin | C19H16F3NO2 | CID 68289416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs [mdpi.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

Technical Whitepaper: Ipflufenoquin – A Novel DHODH Inhibitor Fungicide

Executive Summary

Ipflufenoquin (Code: NF-180; Trade Names: Kinoprol, Migiwa) represents a significant advancement in fungicidal chemistry, introducing a novel Mode of Action (MoA) to the agricultural rotation.[1] Developed by Nippon Soda Co., Ltd., it is the first broad-spectrum fungicide classified under FRAC Group 52 (Dihydroorotate Dehydrogenase Inhibitors).

By targeting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), ipflufenoquin disrupts de novo pyrimidine biosynthesis, leading to the cessation of DNA and RNA synthesis in sensitive fungal pathogens. It exhibits high efficacy against economically critical pathogens such as Botrytis cinerea (Gray mold), Monilinia spp. (Brown rot), and Venturia inaequalis (Apple scab), including strains resistant to SDHIs, DMIs, and QoIs.[2] This guide details its molecular architecture, mechanistic action, efficacy spectrum, and self-validating experimental protocols for researchers.

Chemical Identity & Molecular Architecture

Ipflufenoquin is a quinoline derivative distinguished by its unique fluorinated scaffold, which is critical for its binding affinity within the ubiquinone-binding tunnel of the DHODH enzyme.

Table 1: Physicochemical Profile

| Property | Specification |

| Common Name | Ipflufenoquin |

| IUPAC Name | 2-[2-(7,8-difluoro-2-methylquinolin-3-yloxy)-6-fluorophenyl]propan-2-ol |

| CAS Number | 1314008-27-9 |

| Chemical Class | Quinoline / Phenyl-propargyl ether derivative |

| Molecular Formula | C₁₉H₁₆F₃NO₂ |

| Molecular Weight | 347.33 g/mol |

| LogP (Octanol/Water) | ~3.9 (Lipophilic, aids cuticular penetration) |

| Solubility | Low water solubility (10.3 mg/L); Soluble in organic solvents |

| FRAC Code | 52 (DHODH Inhibitors) |

Structural Significance

The molecule features a 7,8-difluoro-2-methylquinoline moiety linked to a fluorinated phenyl ring .[3] The presence of multiple fluorine atoms enhances metabolic stability and lipophilicity, facilitating transport across the fungal cell wall. The tertiary alcohol group likely contributes to hydrogen bonding interactions within the target enzyme's active site.

Mechanism of Action: DHODH Inhibition[2][5][6][7][8][9]

The Target: Dihydroorotate Dehydrogenase (DHODH)

DHODH is a flavin mononucleotide (FMN)-dependent enzyme located on the outer surface of the inner mitochondrial membrane.[4] It catalyzes the fourth and only redox step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate .

The Inhibition Cascade

-

Enzymatic Blockade: Ipflufenoquin binds to the quinone-binding tunnel of DHODH.[5]

-

Electron Transport Disruption: Normally, DHODH transfers electrons from dihydroorotate (via FMN) to Ubiquinone (Coenzyme Q), reducing it to Ubiquinol. Ipflufenoquin competitively inhibits this transfer.

-

Pyrimidine Starvation: The blockade prevents the formation of orotate, the precursor to Uridine Monophosphate (UMP).

-

Cellular Death: Depletion of UMP halts the synthesis of Thymidine (for DNA) and Uracil (for RNA), causing hyphal growth arrest and cell death.

Figure 1: The de novo pyrimidine biosynthesis pathway illustrating the specific blockade of DHODH by ipflufenoquin, preventing the conversion of Dihydroorotate to Orotate.

Biological Spectrum & Efficacy[2][8][11][12][13]

Ipflufenoquin demonstrates a unique spectrum of activity, particularly strong against pathogens that have developed resistance to other single-site fungicides.[2]

Table 2: Key Pathogen Sensitivity Profile

| Pathogen | Disease | Efficacy Rating | Notes |

| Botrytis cinerea | Gray Mold | High | Effective against strains resistant to SDHIs and strobilurins. |

| Monilinia spp. | Brown Rot | High | Key target for stone fruit applications. |

| Sclerotinia sclerotiorum | White Mold | High | Broad-spectrum control in vegetables/oilseeds. |

| Venturia inaequalis | Apple Scab | High | Excellent preventative activity.[2] |

| Pyricularia oryzae | Rice Blast | Moderate/High | Significant activity, expanding use into cereals. |

| Alternaria spp. | Leaf Spot | Variable | Species-dependent sensitivity.[6] |

Resistance Management (FRAC Code 52)[2][6]

-

Cross-Resistance: No cross-resistance observed with Benzimidazoles, Dicarboximides, DMIs, QoIs, or SDHIs.

-

Risk Profile: Classified as Medium to High risk for resistance development (single-site inhibitor).[7]

-

Dual-Use Concern: Researchers must note the structural and mechanistic similarity to Olorofim , a novel human antifungal drug (also a DHODH inhibitor). To preserve the efficacy of human therapeutics, monitoring for environmental cross-resistance in Aspergillus fumigatus is a critical regulatory and stewardship requirement [1].

Experimental Protocols: DHODH Inhibition Assay

To validate ipflufenoquin activity or screen for resistance, the DCIP (2,6-dichlorophenolindophenol) Reduction Assay is the gold standard. This assay couples the oxidation of dihydroorotate to the reduction of a chromogenic electron acceptor (DCIP).[4][8]

Principle

As DHODH oxidizes dihydroorotate, electrons are transferred to Ubiquinone (Q), and subsequently to DCIP.[4]

-

Oxidized DCIP: Blue (Absorbance at 600 nm).

-

Reduced DCIP: Colorless.

-

Measurement: The rate of decrease in Absorbance (OD₆₀₀) is directly proportional to DHODH activity.

Protocol Workflow

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.

-

Substrate: L-Dihydroorotate (1 mM stock).

-

Cofactor: Decylubiquinone (CoQ analog, 100 µM stock).

-

Chromogen: DCIP (60 µM final concentration).

-

Enzyme Source: Mitochondrial fraction isolated from Botrytis cinerea mycelium (or recombinant fungal DHODH).

Step-by-Step Methodology:

-

Mitochondrial Isolation:

-

Harvest mycelia (log phase).

-

Grind in liquid nitrogen; suspend in extraction buffer (sucrose/EDTA).

-

Centrifuge at 3,000 x g (remove debris).

-

Centrifuge supernatant at 10,000 x g (pellet mitochondria). Resuspend pellet.

-

-

Reaction Setup (96-well plate):

-

Blank: Buffer + DCIP + CoQ (No Enzyme).

-

Control: Buffer + DCIP + CoQ + Enzyme + DMSO (vehicle).

-

Test: Buffer + DCIP + CoQ + Enzyme + Ipflufenoquin (concentration gradient).

-

-

Initiation:

-

Add L-Dihydroorotate to start the reaction.

-

-

Kinetic Measurement:

-

Read OD₆₀₀ every 30 seconds for 10–20 minutes at 25°C.

-

-

Data Analysis:

-

Calculate

(slope of the linear portion). -

Determine % Inhibition:

. -

Plot log[Inhibitor] vs. % Inhibition to derive IC₅₀.

-

Figure 2: Experimental workflow for the DCIP-coupled DHODH inhibition assay. The reduction of DCIP serves as a proxy for enzymatic activity.[4]

References

-

Verweij, P. E., et al. (2022).[2][7] "Dual use of antifungals in medicine and agriculture: How do we help prevent resistance developing in human pathogens?" Drug Resistance Updates. [7]

-

Miyake, T., et al. (2021). "Discovery and characterization of ipflufenoquin." Journal of Pesticide Science.

-

Fungicide Resistance Action Committee (FRAC). (2024).[7] "FRAC Code List 2024: Fungal control agents sorted by cross resistance pattern and mode of action."

-

Australian Pesticides and Veterinary Medicines Authority (APVMA). (2023). "Public Release Summary on the evaluation of ipflufenoquin in the product MIGIWA Fungicide."

-

Nippon Soda Co., Ltd. (2023).[2] "Technical Information: Kinoprol/Migiwa."

Sources

- 1. Ipflufenoquin, Novel Dihydroorotate Dehydrogenase Inhibitor: Efficacy Against Strawberry Diseases and Docking Simulations via AlphaFold2 and Autodock Vina | bioRxiv [biorxiv.org]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. Ipflufenoquin (Ref: NF-180) [sitem.herts.ac.uk]

- 4. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Antifungal activity of volatile organic compounds from essential oils against the postharvest pathogens Botrytis cinerea, Monilinia fructicola, Monilinia fructigena, and Monilinia laxa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What kind of fungicide is Ipflufenoquin?_Chemicalbook [chemicalbook.com]

- 8. US5976848A - Method of identifying potential fungicides using dihydroorotate dehydrogenase inhibition assay - Google Patents [patents.google.com]

Structural Analogs of 7,8-Difluoro-2-methylquinolin-4-ol: A Technical Guide to Bioactive Fluoroquinoline Scaffolds

This guide serves as an in-depth technical resource for researchers investigating the structural analogs of 7,8-Difluoro-2-methylquinolin-4-ol (CAS 288151-45-1).[1] It distinguishes between the 4-hydroxy scaffold (antimicrobial/anticancer potential) and its commercially significant 3-hydroxy isomer (fungicidal precursor), providing synthesis protocols, SAR analysis, and structural insights.[1]

Executive Summary & Chemical Identity

7,8-Difluoro-2-methylquinolin-4-ol is a fluorinated heterocyclic building block belonging to the quinolone class.[1][2][3][4][5][6][7] It exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms, with the keto form generally predominating in polar solvents.[1]

This scaffold acts as a critical divergence point in medicinal chemistry:

-

The 4-Oxo Scaffold (Target): A precursor for fluoroquinolone antibiotics (gyrase inhibitors) and anticancer agents (kinase inhibitors).[1][8]

-

The 3-Hydroxy Isomer (Distinction): Often confused with the 4-ol, the 3-hydroxy isomer (7,8-difluoro-2-methylquinolin-3-ol) is the key intermediate for the novel fungicide Ipflufenoquin .[1]

| Feature | Specification |

| IUPAC Name | 7,8-Difluoro-2-methylquinolin-4-ol |

| CAS Number | 288151-45-1 |

| Molecular Formula | C₁₀H₇F₂NO |

| Molecular Weight | 195.17 g/mol |

| Key Functionality | 7,8-Difluoro substitution (metabolic stability), 2-Methyl (steric handle), 4-OH/Oxo (derivatization site).[1][5][8] |

Structural Activity Relationship (SAR) & Analog Landscape

The biological activity of this scaffold is modulated by substitutions at four critical vectors.[1]

The Fluorine Motif (C7 & C8)

The 7,8-difluoro pattern is a hallmark of "third-generation" quinolone architecture (e.g., Sparfloxacin analogs).[1]

-

C8-Fluorine: Increases oral absorption and half-life but can introduce phototoxicity in certain contexts.[1] It enhances lipophilicity (

).[1][8] -

C7-Fluorine: The primary site for Nucleophilic Aromatic Substitution (

).[1] In antibiotic synthesis, this fluorine is displaced by cyclic amines (piperazine, pyrrolidine) to broaden the spectrum of activity.[1]

The C2-Methyl Group

Unlike the C2-Hydrogen found in Ciprofloxacin, the 2-methyl group provides:

-

Steric Hindrance: Reduces susceptibility to oxidative metabolism at the C2 position.[1]

-

Electronic Effect: Weakly electron-donating, stabilizing the pyridine ring system.[1]

-

Analog Opportunity: Replacement with trifluoromethyl or cyclopropyl groups can drastically alter potency and kinase selectivity.[1]

The C4-Functionality (The "Head")[1][8]

-

4-OH (Parent): Weakly acidic; serves as a handle for chlorination (POCl₃) to generate 4-chloroquinolines, which are precursors to 4-amino or 4-ether derivatives.[1]

-

4-Oxo (Tautomer): Essential for hydrogen bonding in the active site of DNA gyrase (bacteria) or specific kinases (cancer).[1][8]

Isomeric Divergence: The Ipflufenoquin Connection

Research often intersects with the 3-hydroxy isomer.[1]

-

Target Molecule: 7,8-Difluoro-2-methylquinolin-4-ol.[1][2][3][4][5][9][10][11][12]

-

Fungicide Precursor: 7,8-Difluoro-2-methylquinolin-3 -ol.[1][5][6]

-

Mechanism: The 3-ol is etherified to form Ipflufenoquin, a DHODH inhibitor.[1] Researchers seeking fungicidal activity should prioritize the 3-hydroxy/3-alkoxy analogs.[1]

Synthetic Architectures

The synthesis of the 4-ol core typically follows the Conrad-Limpach or Gould-Jacobs cyclization strategies, distinct from the Isatin route used for the 3-ol isomer.[1]

Synthesis Map (Graphviz Visualization)[1][8]

Caption: Divergent synthetic pathways for the 4-hydroxy target (Conrad-Limpach) versus the 3-hydroxy fungicide precursor (Isatin/Sandmeyer).[1][8]

Experimental Protocol: Synthesis of 7,8-Difluoro-2-methylquinolin-4-ol

Methodology: Conrad-Limpach Cyclization This protocol ensures high regioselectivity for the 4-hydroxy product over the 2-hydroxy isomer.[1]

Reagents:

Step-by-Step Workflow:

-

Enamine Formation (Condensation):

-

Charge a round-bottom flask with 2,3-difluoroaniline (10 mmol) and ethyl acetoacetate (12 mmol) in anhydrous ethanol (20 mL).

-

Add catalytic acetic acid (2 drops) and activated 4Å molecular sieves (to scavenge water).[1][8]

-

Reflux for 4–6 hours.[1] Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of aniline.[1][8]

-

Concentrate in vacuo to yield the oily enamine intermediate (ethyl 3-((2,3-difluorophenyl)amino)but-2-enoate).[1][8] Note: Do not purify; use directly.[1]

-

-

Thermal Cyclization (Critical Step):

-

Heat 10 mL of Dowtherm A in a separate flask to a rolling boil (~250°C). Safety: Use a blast shield and high-temperature silicone oil bath.[1]

-

Add the crude enamine dropwise to the boiling solvent over 10 minutes. Rapid addition is crucial to prevent polymerization.[1]

-

Maintain reflux for 30 minutes. The solution will darken.

-

Allow the mixture to cool to room temperature. The product often precipitates as a solid.[1]

-

-

Isolation & Purification:

-

Dilute the cooled mixture with hexane (50 mL) to fully precipitate the quinolone.[1][8]

-

Filter the solid and wash extensively with hexane (to remove Dowtherm A) and cold acetone.[1][8]

-

Recrystallize from DMF/Ethanol if necessary.[1]

-

Yield: Typically 60–75%.[1]

-

Validation: ¹H NMR (DMSO-d₆) should show a characteristic singlet for C3-H at ~6.0 ppm and the methyl group at ~2.4 ppm.[1]

-

Key Analog Classes & Applications

Class A: The 3-Carboxy Antibacterials (Gyrase Inhibitors)

To convert the guide scaffold into a bioactive antibiotic, a carboxyl group is required at C3.[1]

-

Modification: The starting material must change to Diethyl ethoxymethylenemalonate (Gould-Jacobs reagent) instead of ethyl acetoacetate.

-

Result: 7,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[1]

-

Mechanism: The 3-COOH and 4-Oxo groups chelate Mg²⁺ in the DNA-gyrase complex.[1]

Class B: The 4-Amino/Ether Kinase Inhibitors

The 4-OH group is a "leaving group precursor."[1]

-

Protocol: React 7,8-difluoro-2-methylquinolin-4-ol with

(reflux, 2h) -

Derivatization:

reaction with anilines or phenols yields 4-anilinoquinolines.[1] -

Application: Inhibition of EGFR or VEGFR kinases (similar to Cabozantinib intermediates).[1][8]

Class C: The 3-Alkoxy Fungicides (Ipflufenoquin Analogs)[1]

-

Structure: 2-[2-(7,8-difluoro-2-methylquinolin-3-yl)oxy-6-fluorophenyl]propan-2-ol.[1][6]

-

Note: This requires the 3-hydroxy isomer.[1][6] The 4-hydroxy scaffold discussed here is not the direct precursor but can be used to synthesize regioisomeric analogs to test for novel fungicidal activity (e.g., shifting the ether linkage from C3 to C4).[1]

References

-

Ipflufenoquin Structure & Classification: National Center for Biotechnology Information.[1] (2025).[1][6][8][13][14] PubChem Compound Summary for CID 68289416, Ipflufenoquin. Retrieved from [Link][1][8]

-